

Spectroscopic Data of Sibiriquinone A: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sibiriquinone A*

Cat. No.: B12368584

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Sibiriquinone A**, a novel abietane-type diterpenoid. The information presented herein is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the primary literature describing its isolation and structure elucidation.

Core Spectroscopic Data

The structural determination of **Sibiriquinone A** was accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The key quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: Mass Spectrometry Data for Sibiriquinone A

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was utilized to determine the exact mass and molecular formula of **Sibiriquinone A**.

Parameter	Observed Value	Calculated Value
Molecular Formula	$C_{20}H_{24}O_4$	-
$[M+H]^+$ Ion (m/z)	329.1748	329.1753

Data sourced from Kim et al., 2007, Journal of Natural Products.

Table 2: ^1H NMR Spectroscopic Data for Sibiriquinone A (500 MHz, CDCl_3)

The ^1H NMR spectrum provides detailed information about the proton environment within the molecule. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

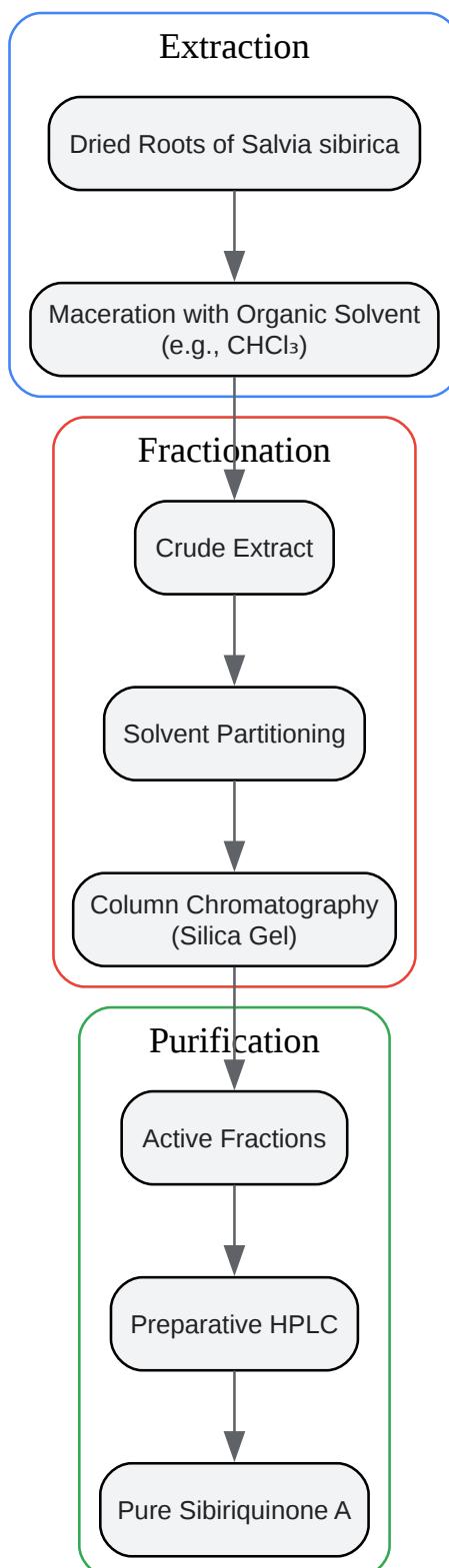
Position	δ (ppm)	Multiplicity	J (Hz)
1 α	1.55	m	
1 β	2.70	m	
2 α	1.80	m	
2 β	1.95	m	
3 α	1.50	m	
3 β	1.65	m	
5	2.15	m	
6 α	2.45	dd	12.5, 4.5
6 β	2.60	dd	12.5, 2.5
7	7.05	s	
15	3.20	sept	7.0
16	1.25	d	7.0
17	1.26	d	7.0
18	1.20	s	
19	1.22	s	
20	1.30	s	

Data sourced from Kim et al., 2007, Journal of Natural Products.

Table 3: ^{13}C NMR Spectroscopic Data for Sibiriquinone A (125 MHz, CDCl_3)

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule.

Position	δ (ppm)
1	36.5
2	19.0
3	41.5
4	33.5
5	49.5
6	30.0
7	138.0
8	145.0
9	135.0
10	38.0
11	185.0
12	184.5
13	150.0
14	125.0
15	26.5
16	21.0
17	21.2
18	33.0
19	21.5
20	18.5


Data sourced from Kim et al., 2007, Journal of Natural Products.

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the isolation and characterization of novel natural products.

Isolation of Sibiriquinone A

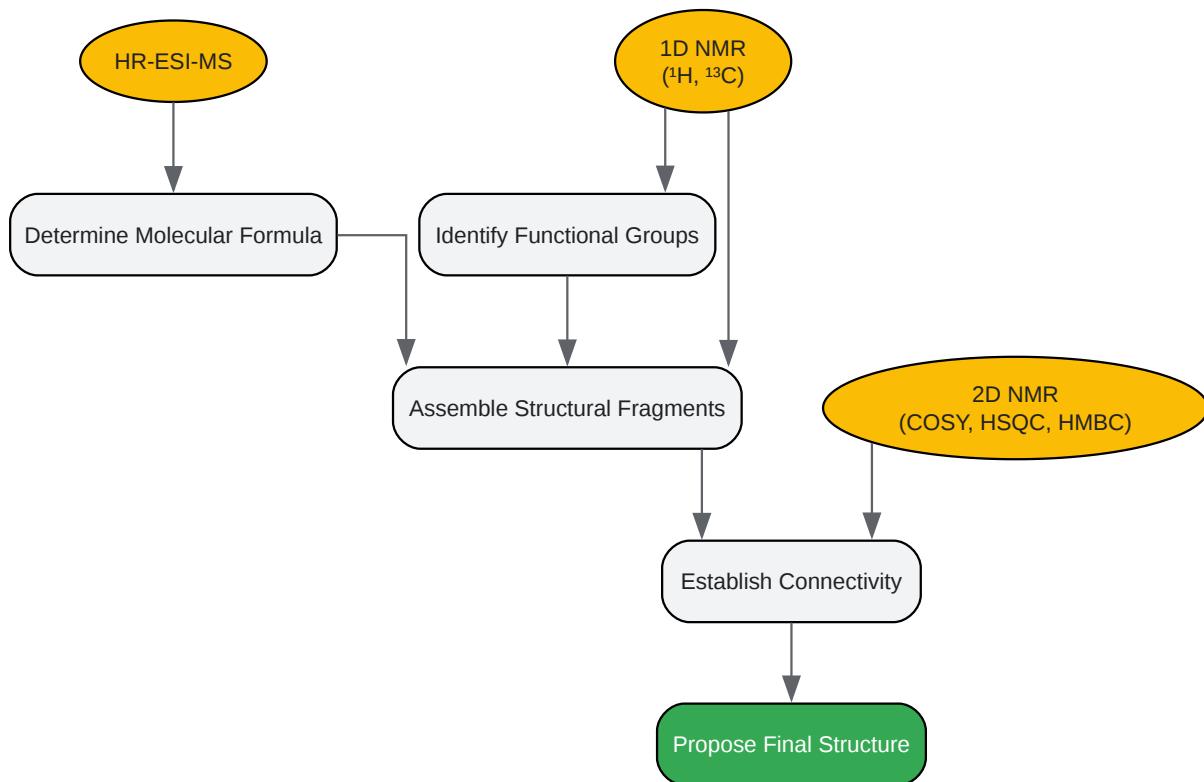
Sibiriquinone A was first isolated from the roots of *Salvia sibirica*. The general workflow for the isolation of such a compound is as follows:

[Click to download full resolution via product page](#)**Figure 1:** General workflow for the isolation of **Sibiriquinone A**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a 500 MHz spectrometer.

- Sample Preparation: A sample of pure **Sibiriquinone A** was dissolved in deuterated chloroform (CDCl_3).
- ^1H NMR Acquisition: One-dimensional proton NMR spectra were acquired to determine the chemical shifts and coupling constants of the hydrogen atoms.
- ^{13}C NMR Acquisition: One-dimensional carbon NMR spectra were acquired to identify the number and types of carbon atoms in the molecule.
- 2D NMR Experiments: Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish the connectivity between protons and carbons, and thus elucidate the complete structure.


Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source.

- Sample Preparation: A dilute solution of **Sibiriquinone A** was prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Infusion: The sample solution was infused into the ESI source.
- Ionization: The sample was ionized to produce protonated molecules ($[\text{M}+\text{H}]^+$).
- Mass Analysis: The mass-to-charge ratio (m/z) of the ions was measured with high accuracy to determine the elemental composition.

Structure Elucidation Pathway

The data obtained from these spectroscopic techniques are pieced together in a logical workflow to determine the final structure of the natural product.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Data of Sibiriquinone A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12368584#spectroscopic-data-of-sibiriquinone-a-nmr-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com